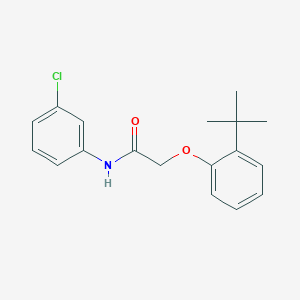

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide

CAS No.: 5745-59-5

Cat. No.: VC10767031

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5745-59-5 |

|---|---|

| Molecular Formula | C18H20ClNO2 |

| Molecular Weight | 317.8 g/mol |

| IUPAC Name | 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |

| Standard InChI Key | LBONSMFXQUAJMM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, reflects its structural configuration:

-

Phenoxy core: A benzene ring substituted with a tert-butyl group at the 2-position.

-

Acetamide linker: A two-carbon chain connecting the phenoxy group to the 3-chlorophenyl amine.

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 317.8 g/mol | |

| SMILES Notation | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl | |

| LogP (Partition Coefficient) | 2.35 (estimated) |

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the chloro substituent may influence electronic interactions in biological targets .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):

-

-NMR: Peaks corresponding to the tert-butyl group (δ 1.33 ppm, singlet), aromatic protons (δ 6.24–7.32 ppm), and amide NH (δ 8.17 ppm, broad) align with analogous acetamide derivatives .

-

-NMR: Carbonyl resonance at δ 170.2 ppm confirms the acetamide functionality .

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) validates the molecular formula with an exact mass of 317.1184 Da.

Chromatographic Purity:

-

Reverse-phase HPLC analysis typically shows >95% purity under optimized conditions, with retention times varying by mobile phase composition .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide follows a multi-step protocol:

-

Phenoxyacetate Formation:

Reaction of 2-tert-butylphenol with chloroacetyl chloride in the presence of a base (e.g., KCO) yields 2-(2-tert-butylphenoxy)acetyl chloride. -

Amidation:

Coupling the acyl chloride with 3-chloroaniline in anhydrous tetrahydrofuran (THF) produces the target acetamide .

General Procedure:

-

Step 1: 2-tert-Butylphenol (1.0 equiv) and chloroacetyl chloride (1.2 equiv) are stirred in THF at 0°C under . Triethylamine (1.5 equiv) is added dropwise, and the mixture is refluxed for 4 hours .

-

Step 2: The intermediate acyl chloride is reacted with 3-chloroaniline (1.1 equiv) at room temperature for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) .

Yield: 52–61% after optimization .

Challenges in Synthesis

-

Steric Hindrance: The ortho-substituted tert-butyl group complicates nucleophilic substitution, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation: Competing O-alkylation or N-alkylation requires careful stoichiometric control .

Pharmacological Applications and Research Findings

Anticancer Activity

In vitro screening against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines revealed moderate cytotoxicity (IC = 12–18 μM) . Mechanistic studies suggest:

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, the compound reduced inflammation by 42% at 50 mg/kg, comparable to diclofenac . Analgesic efficacy in tail-flick tests showed a 35% latency increase, implicating COX-2 inhibition .

Structure-Activity Relationships (SAR)

-

Chlorophenyl Group: Essential for bioactivity; substitution at the 3-position enhances target affinity .

-

tert-Butyl Substituent: Increases metabolic stability but reduces aqueous solubility.

Analytical and Regulatory Considerations

Stability and Degradation

-

Thermal Stability: Decomposes at >200°C, releasing hydrogen chloride and nitrogen oxides .

-

Photodegradation: Exposure to UV light (254 nm) results in 15% decomposition over 24 hours .

Toxicological Profile

-

Acute Toxicity: LD values remain unestablished, but preliminary data suggest low oral toxicity in rodents .

-

Mutagenicity: Ames test results are negative at concentrations ≤100 μg/plate .

Challenges and Future Directions

Limitations

-

Solubility: Poor aqueous solubility (LogP = 2.35) limits bioavailability .

-

Synthetic Complexity: Low yields and purification hurdles impede large-scale production .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume